molecular formula C8H10O4 B1675994 m-Dioxan-5-ol, 2-(2-furyl)- CAS No. 1708-43-6

m-Dioxan-5-ol, 2-(2-furyl)-

Cat. No.: B1675994
CAS No.: 1708-43-6
M. Wt: 170.16 g/mol
InChI Key: NCTDSZYHFWRNIQ-UHFFFAOYSA-N
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Description

m-Dioxan-5-ol, 2-(2-furyl)-: is a bioactive chemical compound known for its unique structure and properties. It consists of a dioxane ring substituted with a furan ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Dioxan-5-ol, 2-(2-furyl)- typically involves the formation of the dioxane ring followed by the introduction of the furan ring. One common method is the cyclization of appropriate diols with furfural under acidic conditions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in a refluxing solvent like toluene, which helps in the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production of m-Dioxan-5-ol, 2-(2-furyl)- may involve more scalable methods such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

m-Dioxan-5-ol, 2-(2-furyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-Dioxan-5-ol, 2-(2-furyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of m-Dioxan-5-ol, 2-(2-furyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxanes
  • 1,3-Dioxolanes

Uniqueness

m-Dioxan-5-ol, 2-(2-furyl)- is unique due to its combined dioxane and furan rings, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and bioactivities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(furan-2-yl)-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h1-3,6,8-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTDSZYHFWRNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168944
Record name m-Dioxan-5-ol, 2-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708-43-6
Record name m-Dioxan-5-ol, 2-(2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Dioxan-5-ol, 2-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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